1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dimethylpiperidine, followed by its reaction with butoxyphenyl ethanone under specific conditions to form the desired product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride include:
- 1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone
- 1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as its potential use in drug development and its reactivity in various chemical reactions.
Properties
IUPAC Name |
1-[2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15-12-16(2)14-20(13-15)10-6-7-11-22-19-9-5-4-8-18(19)17(3)21;/h4-5,8-9,15-16H,6-7,10-14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVVRXEIHKPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=CC=CC=C2C(=O)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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